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Compound of Interest

Compound Name:
N-(4-methylphenyl)-2,3-dihydro-

1H-inden-2-amine

CAS No.: 1455214-77-3

Cat. No.: B3103987

Get Quote

Executive Summary
This guide provides a technical analysis of N-substituted 2-aminoindanes, a class of rigid

amphetamine analogues. Unlike their flexible phenethylamine counterparts, aminoindanes

possess a conformationally restricted bicyclic system. This structural rigidity significantly alters

their pharmacodynamic profile, shifting activity between monoamine transporter substrates

(releasers) and uptake inhibitors.

Key Distinction:

Unsubstituted/N-alkylated (e.g., 2-AI, NM-2-AI): Predominantly dopaminergic/noradrenergic

(psychostimulant profile).

Ring-Substituted (e.g., MDAI, MEAI): Predominantly serotonergic (entactogenic or

therapeutic profile).

This document compares the pharmacological efficacy, receptor selectivity, and toxicological

windows of key derivatives to support research in psychopharmacology and addiction
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therapeutics.[1]

Chemical Architecture: The Indane Scaffold
The core advantage of the 2-aminoindane scaffold is the "frozen" conformation. In

amphetamine, the ethylamine side chain can rotate freely. In 2-aminoindane, the side chain is

cyclized into a five-membered ring fused to the benzene ring.

Alpha-Carbon: The chiral center in amphetamine is achiral in 2-aminoindane (due to

symmetry), eliminating stereoisomer-dependent potency variations common in

amphetamines (e.g., d- vs l-amphetamine), unless the N-substitution introduces chirality.

Conformational Constraint: This locks the distance between the aromatic centroid and the

nitrogen atom, optimizing binding to the Monoamine Transporters (MATs).

SAR Deep Dive: Functional Modifications
The Structure-Activity Relationship (SAR) of this class revolves around two critical vectors:

Nitrogen substitution and Aromatic Ring substitution.

The Nitrogen Node (N-Alkylation)
Modifying the amine tail primarily affects metabolic stability and transporter affinity (NET/DAT

vs. SERT).

Primary Amine (2-AI): High affinity for the Norepinephrine Transporter (NET) and Dopamine

Transporter (DAT).[2] It acts as a potent monoamine releasing agent.[2]

N-Methylation (NM-2-AI): Increases lipophilicity, facilitating Blood-Brain Barrier (BBB)

penetration. However, unlike methamphetamine (which is more potent than amphetamine),

NM-2-AI often shows slightly reduced potency at DAT compared to 2-AI but retains

significant psychostimulant effects.

Bulky N-Substitutions (N-Benzyl, etc.): generally abolish releasing activity, converting the

molecule into a pure reuptake inhibitor or reducing potency drastically due to steric

hindrance at the transporter binding site.
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The Aromatic Switch (Ring Substitution)
This is the most critical determinant of the "drug class" (Stimulant vs. Entactogen).

5,6-Methylenedioxy (MDAI): Mimics the structure of MDMA.[3] This modification drastically

reduces DAT affinity while retaining high SERT affinity.

Result: A non-neurotoxic entactogen. It releases serotonin without the oxidative stress

associated with dopamine metabolism.

5-Methoxy (MEAI / 5-MeO-AI): Introduces a hydrogen-bond acceptor.

Result: High selectivity for SERT and moderate affinity for

-adrenergic receptors.[2] This specific profile is currently under investigation for Alcohol
Use Disorder (AUD), as it reportedly reduces cravings without the intense stimulation of 2-
AI.

Visualization: SAR Logic Flow
The following diagram illustrates the decision tree for synthesizing aminoindanes based on

desired pharmacological outcomes.
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Figure 1: SAR Decision Tree. Modifying the aromatic ring shifts the compound from a stimulant

(DAT/NET) to a serotonergic modulator (SERT).

Comparative Pharmacological Profile
The data below synthesizes EC50 (half-maximal effective concentration for release) values.

Note that lower EC50 indicates higher potency.

Compound
Structure
Type

NET EC50
(nM)

DAT EC50
(nM)

SERT EC50
(nM)

Primary
Class

2-AI Unsubstituted ~86 ~439 >10,000
Psychostimul

ant

NM-2-AI N-Methylated ~120 ~600 >10,000
Psychostimul

ant

MDAI
Methylenedio

xy
280 1,450 125 Entactogen

MEAI 5-Methoxy ~400 >2,000 180
Therapeutic

(AUD)

MMAI
5-MeO-6-

Methyl
>1,000 >5,000 45

Selective

SERT

Releaser

Data Interpretation:

2-AI is highly selective for norepinephrine (NET) and dopamine (DAT), explaining its jittery,

amphetamine-like effects.

MDAI flips this ratio, showing potent serotonin release (SERT) with minimal dopamine

involvement, which correlates with its lack of neurotoxicity in animal models compared to

MDMA.

MEAI shows a balanced profile suitable for therapeutic exploration, engaging SERT and

receptors to modulate reward pathways without inducing compulsive re-dosing.
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Experimental Protocols
To validate these profiles in your own laboratory, the following self-validating protocols are

recommended.

Synaptosomal Monoamine Release Assay
Objective: Determine if the compound is a Reuptake Inhibitor or a Releasing Agent (Substrate).

Methodology:

Preparation: Isolate synaptosomes from rat striatum (for DAT) and prefrontal cortex (for

NET/SERT) using a sucrose gradient.

Loading: Incubate synaptosomes with tritiated neurotransmitters (

,

) for 15 mins at 37°C.

Wash: Centrifuge and wash to remove extracellular isotope.

Release Phase: Resuspend synaptosomes in buffer containing the test compound (0.1 nM –

100

M).

Control A: Buffer only (Spontaneous release).

Control B: Tyramine (Positive control for release).

Quantification: Terminate reaction by rapid filtration. Count radioactivity in the filtrate

(released fraction) vs. the filter (retained fraction).

Self-Validation Check: A pure reuptake inhibitor (like Cocaine) will not increase efflux in this

assay; it will only block uptake. A substrate (like 2-AI) will cause a dose-dependent increase in

efflux (release).[2]

Cytotoxicity Screening (MTT Assay)
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Objective: Establish the therapeutic window (Safety).

Cell Line: HepaRG (human hepatic cells) or differentiated neuroblastoma cells (SH-SY5Y).

Dosing: Expose cells to compound concentrations (1

M – 1 mM) for 24 hours.

Development: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide). Viable mitochondria convert MTT to purple formazan.

Readout: Solubilize crystals in DMSO and read absorbance at 570 nm.
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Figure 2: Functional assay workflow to distinguish between monoamine releasers (substrates)

and inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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